molecular formula C9H17NO B3156048 1-(Oxiran-2-ylmethyl)azepane CAS No. 81676-13-3

1-(Oxiran-2-ylmethyl)azepane

Cat. No. B3156048
CAS RN: 81676-13-3
M. Wt: 155.24 g/mol
InChI Key: ZIBMXJSDGVWPFD-UHFFFAOYSA-N
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Description

“1-(Oxiran-2-ylmethyl)azepane” is a chemical compound with the molecular formula C9H17NO . It is a structure that includes an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen, and an oxirane ring, also known as an epoxide .


Synthesis Analysis

The synthesis of “1-(Oxiran-2-ylmethyl)azepane” and similar compounds has been reported in the literature . For instance, one method involves the treatment of indole-3-carbaldehyde with epichlorohydrin, which results in 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This compound can then react with 1,3-dimethylbarbituric acid or malononitrile to produce crotonic condensation products while retaining the oxirane ring .


Molecular Structure Analysis

The molecular structure of “1-(Oxiran-2-ylmethyl)azepane” consists of a seven-membered azepane ring and a three-membered oxirane ring . The compound has a total of 28 bonds, including 13 non-hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 seven-membered ring .

Scientific Research Applications

Corrosion Inhibition

1-(Oxiran-2-ylmethyl)azepane derivatives have shown significant potential in the field of corrosion inhibition. Studies have found that diamine aromatic epoxy pre-polymers, including derivatives of 1-(Oxiran-2-ylmethyl)azepane, are effective in preventing corrosion of carbon steel in acidic environments. These compounds were characterized using techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR), and their viscosity and anticorrosive properties were extensively studied (Dagdag et al., 2019).

Chemical Synthesis

In chemical synthesis, 1-(Oxiran-2-ylmethyl)azepane and its derivatives are used as intermediates and reagents. For instance, the alkylation of certain compounds with 1-chloro-2,3-epoxypropane has been reported to yield N-(oxiran-2-ylmethyl)azoles (Golobokova et al., 2015). Additionally, the interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines leads to the formation of beta-aminoalcohols, indicating its role in synthesizing complex organic molecules (Suzdalev et al., 2011).

Azepane-based Compounds in Drug Discovery

Azepane-based motifs, including 1-(Oxiran-2-ylmethyl)azepane derivatives, have been identified as significant in drug discovery. They exhibit a variety of pharmacological properties and are used in developing new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases (Zha et al., 2019).

Synthesis of Functionalized Compounds

1-(Oxiran-2-ylmethyl)azepane is utilized in the synthesis of functionalized compounds. For example, sulfur-containing vicinal aminoalcohols were synthesized using 1-(oxiran-2-ylmethyl)piperidine and N-(oxiran-2-ylmethyl)-N-ethylaniline as starting materials, demonstrating its utility in creating sulfur-bearing organic molecules (Galstyan & Mesropyan, 2013).

Catalytic Applications

In catalytic applications, derivatives of 1-(Oxiran-2-ylmethyl)azepane are used in ring-opening reactions. The asymmetric ring-opening of oxiranes, including those containing 1-(Oxiran-2-ylmethyl)azepane derivatives, is facilitated by certain catalysts to produce various adducts (Yamashita, 1988).

Ionic Liquids

Azepane-based ionic liquids, synthesized from derivatives of 1-(Oxiran-2-ylmethyl)azepane, have been explored. These ionic liquids demonstrate wide electrochemical windows, making them promising alternatives to volatile organic compounds in various applications (Belhocine et al., 2011).

properties

IUPAC Name

1-(oxiran-2-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-6-10(5-3-1)7-9-8-11-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMXJSDGVWPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxiran-2-ylmethyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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